Selectivity: DHFR vs. Thioredoxin Reductase
6-Methyl-2,3-dihydro-1H-indene-1-thiol demonstrates a >2,000-fold selectivity for inhibiting human dihydrofolate reductase (DHFR) over rat thioredoxin reductase 1. It inhibits recombinant human DHFR with an IC50 of 2.60 nM, whereas its activity against recombinant rat thioredoxin reductase is 5,900 nM [1]. This marked selectivity contrasts with broader-spectrum thiol-containing indanes, which often lack this level of target discrimination. The specific combination of the 6-methyl and 1-thiol groups likely restricts the conformational flexibility required for binding to the thioredoxin reductase active site, a steric constraint not present in the parent indane-1-thiol.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 2.60 nM (Human DHFR) |
| Comparator Or Baseline | 5,900 nM (Rat Thioredoxin Reductase 1) |
| Quantified Difference | >2,200-fold higher potency against DHFR |
| Conditions | Recombinant human DHFR, UV-Vis spectrophotometric assay, 6 min; Recombinant rat thioredoxin reductase, DTNB reduction assay, 60 min |
Why This Matters
High target selectivity reduces off-target effects in biochemical assays, making the compound a superior tool for dissecting DHFR-dependent pathways.
- [1] BindingDB. (2025). BDBM50236320 CHEMBL4091106: 6-methyl-2,3-dihydro-1H-indene-1-thiol. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50236320 View Source
